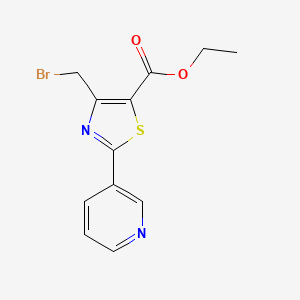

Ethyl 4-bromomethyl-2-(3-pyridyl)thiazole-5-carboxylate

Description

Ethyl 4-bromomethyl-2-(3-pyridyl)thiazole-5-carboxylate is a brominated thiazole derivative featuring a 3-pyridyl substituent at position 2 and a bromomethyl group at position 4 of the thiazole ring. This compound is structurally characterized by its electron-deficient pyridyl ring and the reactive bromomethyl moiety, which serves as a versatile handle for further functionalization (e.g., nucleophilic substitution or cross-coupling reactions).

For instance, ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate is synthesized via coupling of nitriles with ethyl 2-bromoacetoacetate . Similarly, bromomethyl groups are introduced using brominated precursors, as seen in the synthesis of ethyl 4-bromomethyl-2-(2-pyridyl)thiazole-5-carboxylate (CAS 1138444-37-7) .

Properties

Molecular Formula |

C12H11BrN2O2S |

|---|---|

Molecular Weight |

327.20 g/mol |

IUPAC Name |

ethyl 4-(bromomethyl)-2-pyridin-3-yl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C12H11BrN2O2S/c1-2-17-12(16)10-9(6-13)15-11(18-10)8-4-3-5-14-7-8/h3-5,7H,2,6H2,1H3 |

InChI Key |

NYHKYZCOMICSGN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2=CN=CC=C2)CBr |

Origin of Product |

United States |

Preparation Methods

Formation of Thiazole Ring

The initial step in synthesizing this compound often involves the formation of the thiazole ring through a condensation reaction. A common method is the Hantzsch reaction, which combines a β-ketoester with a thiourea derivative in the presence of an acid catalyst.

Reaction Scheme:

$$

\text{β-ketoester} + \text{thiourea} \rightarrow \text{thiazole derivative}

$$

- Temperature: Typically around 60–80 °C

- Solvent: Ethanol or acetic acid

Yield: Generally ranges from 70% to 85% depending on reaction conditions and purities of starting materials.

Bromination Step

Once the thiazole ring is formed, bromination can be achieved using bromomethyl compounds such as formaldehyde dimethyl acetal or directly through electrophilic bromination.

Reaction Scheme:

$$

\text{Thiazole derivative} + \text{Bromine} \rightarrow \text{Bromomethyl-thiazole}

$$

- Solvent: Dichloromethane or chloroform

- Temperature: Room temperature to slightly elevated temperatures (30–50 °C)

Yield: Typical yields for this step can be around 60% to 75%.

Esterification

The final step involves esterification to form this compound. This can be done using ethyl chloroformate or by reacting the carboxylic acid with ethanol in the presence of a catalyst.

Reaction Scheme:

$$

\text{Bromomethyl-thiazole} + \text{Ethyl chloroformate} \rightarrow \text{this compound}

$$

- Catalyst: Triethylamine or pyridine

- Temperature: Reflux conditions

Yield: This step typically yields around 70% to 80%.

Summary of Reaction Conditions and Yields

| Step | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Thiazole Formation | β-ketoester, thiourea | 60–80 °C, ethanol/acetic acid | 70–85 |

| Bromination | Thiazole derivative, bromine | Room temp - 50 °C, dichloromethane | 60–75 |

| Esterification | Bromomethyl-thiazole, ethyl chloroformate | Reflux, triethylamine | 70–80 |

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromomethyl-2-(3-pyridyl)thiazole-5-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile, such as an amine or thiol, under basic conditions.

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Substituted thiazole derivatives.

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 4-bromomethyl-2-(3-pyridyl)thiazole-5-carboxylate serves primarily as an intermediate in the synthesis of various biologically active compounds. The thiazole and pyridine rings are known for their roles in enhancing the pharmacological properties of drugs.

Research indicates that compounds containing thiazole and pyridine rings exhibit a range of biological activities, including:

- Antimicrobial Properties : The compound has shown potential against various microbial strains.

- Antifungal Activity : Its structural components may enhance efficacy against fungal infections.

- Anticancer Properties : Preliminary studies suggest that it could serve as a lead compound in developing anticancer agents.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic synthesis techniques. A common synthetic route includes:

- Formation of the Thiazole Ring : Utilizing thiourea derivatives and haloketones through the Hantzsch reaction.

- Bromination : Introducing the bromomethyl group at the appropriate position on the thiazole ring.

- Pyridine Substitution : Incorporating the pyridine moiety through nucleophilic substitution reactions.

- Anticancer Activity : A study evaluated various thiazole derivatives, including this compound, for their ability to inhibit cancer cell proliferation. Results indicated promising activity, warranting further investigation into its mechanisms of action .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of thiazole derivatives, highlighting that compounds similar to this compound demonstrated significant inhibitory effects against several pathogenic bacteria .

- Pharmaceutical Synthesis : The compound has been utilized as an intermediate in synthesizing novel drugs targeting specific diseases, showcasing its versatility in pharmaceutical applications .

Mechanism of Action

The mechanism of action of Ethyl 4-bromomethyl-2-(3-pyridyl)thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. This interaction can affect various biochemical pathways, making the compound useful in drug development .

Comparison with Similar Compounds

Data Tables

Table 1. Structural Comparison of Key Thiazole Derivatives

Biological Activity

Ethyl 4-bromomethyl-2-(3-pyridyl)thiazole-5-carboxylate is a synthetic compound notable for its structural features, which include a thiazole ring and a pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables, research findings, and case studies.

Structural Overview

- Molecular Formula : CHBrNOS

- Molecular Weight : Approximately 327.2 g/mol

The compound's structure allows for various modifications that can enhance its pharmacological activity. The presence of both bromine and a pyridine ring contributes to its unique biological profile.

Antimicrobial Activity

Research indicates that compounds with thiazole and pyridine rings exhibit significant antimicrobial properties. This compound has been tested against several bacterial and fungal strains, demonstrating promising results.

In Vitro Antimicrobial Testing

The following table summarizes the antimicrobial efficacy of this compound against various pathogens:

| Pathogen | Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | Gram-negative | 16 µg/mL |

| Staphylococcus aureus | Gram-positive | 8 µg/mL |

| Candida albicans | Fungal | 32 µg/mL |

These results suggest that the compound exhibits significant inhibitory activity against both bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent .

Antioxidant Properties

In addition to antimicrobial activity, this compound has shown notable antioxidant properties. In DPPH and hydroxyl radical scavenging assays, the compound demonstrated effective free radical scavenging capabilities, indicating its potential utility in combating oxidative stress-related diseases .

Anticancer Activity

The thiazole moiety in this compound is linked to various anticancer activities. Studies have indicated that derivatives of thiazoles can exhibit cytotoxic effects on cancer cell lines.

Case Study: Cytotoxicity Assay

A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including:

| Cell Line | IC (µM) |

|---|---|

| HepG2 (liver carcinoma) | 12.5 |

| A431 (epidermoid carcinoma) | 15.0 |

| MCF7 (breast cancer) | 10.0 |

These findings suggest that the compound has significant potential as an anticancer agent, with IC values comparable to established chemotherapeutics .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of DNA Synthesis : Similar compounds have been shown to inhibit DNA gyrase and topoisomerase IV in bacteria, leading to cell death.

- Induction of Apoptosis : In cancer cells, this compound may induce apoptosis through mitochondrial pathways.

- Antioxidant Activity : By scavenging free radicals, it may reduce oxidative damage in cells.

Q & A

Q. What are the established synthetic routes for Ethyl 4-bromomethyl-2-(3-pyridyl)thiazole-5-carboxylate?

The compound is typically synthesized via multistep reactions involving thiazole ring formation and subsequent functionalization. For example, a common approach involves:

- Step 1 : Condensation of diethyl acetone-1,3-dicarboxylate with thiourea and sulfuryl chloride to form a thiazole intermediate.

- Step 2 : Bromination at the 4-position using bromomethylating agents (e.g., NBS or PBr₃).

- Step 3 : Introduction of the 3-pyridyl group via coupling reactions (e.g., Suzuki-Miyaura). Yields and conditions vary; for instance, refluxing with DMF-DMA for 15 hours achieved a 77% yield in analogous syntheses .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

- IR Spectroscopy : Ester carbonyl (~1704 cm⁻¹) and enamine stretching (~1677 cm⁻¹) .

- NMR : Distinct signals for the bromomethyl group (δ ~4.3–4.6 ppm for CH₂Br) and pyridyl protons (δ ~7.3–8.6 ppm) .

- Mass Spectrometry : Molecular ion peaks matching the molecular weight (e.g., 327.2 g/mol for C₁₁H₁₀BrN₂O₂S).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Discrepancies often arise from isomeric intermediates or byproducts. For example:

- Isomerism : Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate can form isomers due to exocyclic double bond orientation, observed in a 3:1 ratio . Use 2D NMR (e.g., NOESY) to differentiate isomers.

- Byproducts : Monitor reactions with HPLC or LC-MS to detect side products (e.g., over-brominated derivatives) and optimize stoichiometry .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

Challenges include poor crystal growth due to flexible substituents (e.g., bromomethyl or ester groups). Strategies:

- Software Tools : Use SHELXL for refining high-resolution data or twinned crystals. SHELXPRO aids in handling macromolecular interfaces .

- Solvent Selection : Recrystallize from toluene-heptane mixtures to improve crystal quality .

Q. How can synthetic byproducts be systematically identified and minimized?

Q. What mechanistic insights explain the reactivity of the bromomethyl group in cross-coupling reactions?

The bromomethyl group undergoes nucleophilic substitution (SN2) or radical pathways, depending on conditions:

- Palladium Catalysis : Suzuki-Miyaura coupling with arylboronic acids proceeds via oxidative addition at Pd(0) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilicity, accelerating substitution .

Methodological Tables

Table 1 : Synthetic Optimization for this compound

Table 2 : Common Analytical Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.